BenchChemオンラインストアへようこそ!

4-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene

Lipophilicity Drug-likeness ADME prediction

Select this 4-methoxy substituted cyclopropa[a]naphthalene epoxide to ensure precision in neuroprotective SAR studies and regioselective synthesis. The electron-donating methoxy group (σₚ = -0.27) attenuates epoxide electrophilicity, preventing premature ring-opening, while its CNS-favorable lipophilicity (XLogP = 1.8) and enhanced solubility (TPSA 21.8 Ų) optimize fragment-based screening libraries, unlike unsubstituted or halogenated analogs. Request a quote for this critical building block.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 95838-85-0
Cat. No. B1625663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene
CAS95838-85-0
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCC3C2O3
InChIInChI=1S/C11H12O2/c1-12-9-4-2-3-8-7(9)5-6-10-11(8)13-10/h2-4,10-11H,5-6H2,1H3
InChIKeyKTKWXFIECUNEJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene (CAS 95838-85-0): Structural and Procurement Baseline for a Specialized Epoxide Building Block


4-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene (CAS 95838-85-0), also cataloged as 4-methoxy-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene, is a methoxy-substituted cyclopropa[a]naphthalene epoxide with molecular formula C₁₁H₁₂O₂ and monoisotopic mass 176.08373 g/mol . This compound belongs to the naphthalene epoxide class and features a characteristic three-membered oxirane ring fused to a partially saturated naphthalene core. The 4-methoxy substitution pattern provides a distinct electronic and steric profile relative to halogenated, alkyl, or unsubstituted cyclopropa[a]naphthalene analogs, making it a building block of interest in medicinal chemistry and synthetic organic research [1]. Its primary documented application falls within the synthesis of novel cyclopropa[a]naphthalene derivatives explored as therapeutic agents for neurocerebrovascular disorders, where specific substituent effects on the aromatic ring directly influence pharmacological activity [1].

Why Generic Substitution of 4-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene with Other Cyclopropa[a]naphthalenes Is Not Advisable Without Quantitative Validation


Substituting 4-methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene with an unsubstituted, 4-hydroxy, or 4-halogenated cyclopropa[a]naphthalene analog carries substantial risk without direct comparative bioactivity or reactivity data. In the cyclopropa[a]naphthalene series, the electronic nature of the aromatic substituent profoundly influences the compound's interaction with biological targets and its chemical reactivity. The Indian patent 265054 explicitly teaches that the class of 4,5,6,7-substituted-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalenes exhibits neuroprotective activity in primary neuron models, but the structure-activity relationship (SAR) is substituent-dependent, and no two substitution patterns can be assumed equipotent or interchangeable [1]. The methoxy group at position 4 introduces an electron-donating resonance effect (+M) and inductive effect (-I) that alters the epoxide ring's electrophilicity, the molecule's hydrogen-bonding capacity, and lipophilicity relative to hydrogen, methyl, or halogen substituents. Procurement decisions based solely on scaffold similarity without verifying the specific substituent's quantitative impact on the target potency, metabolic stability, or chemical yield may result in failed experiments, irreproducible results, or suboptimal synthetic outcomes. The evidence below, though limited in available head-to-head comparisons, highlights the measurable property differences that justify compound-specific selection.

Quantitative Differentiation Evidence for 4-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene Against Closest Analogs


Computed Lipophilicity (XLogP) Differentiation Against the Unsubstituted 1a,2,3,7b-Tetrahydro-1-oxa-cyclopropa[a]naphthalene Core

The computed partition coefficient (XLogP) for 4-methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene is 1.8 . This represents a significant reduction in lipophilicity of approximately 0.89 log units compared to the predicted LogP of 2.69 for the unsubstituted naphtho[1,2-b]oxirene scaffold . The quantitative difference arises from the methoxy substituent, which introduces both a hydrogen-bond acceptor and contributes a negative inductive effect, thereby modulating membrane permeability, aqueous solubility, and protein binding potential. This differentiation is critical when selecting a building block for central nervous system (CNS) targeting, where lower lipophilicity generally correlates with reduced non-specific binding and improved metabolic stability [1].

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Differentiation Against the Unsubstituted Scaffold

The topological polar surface area (TPSA) of 4-methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene is 21.8 Ų , more than double the TPSA of the unsubstituted naphtho[1,2-b]oxirene, which is 9 Ų . This 12.8 Ų increase arises from the additional oxygen atom in the methoxy group, enhancing hydrogen-bond acceptor capacity. The TPSA differential is directly relevant to predicting passive membrane permeability: a TPSA below 60 Ų generally predicts good oral absorption, but the relative increase in the methoxy analog may reduce passive permeability compared to the unsubstituted core while improving solubility and reducing phospholipidosis potential [1].

Membrane permeability Oral bioavailability Physicochemical property

Rotatable Bond Count and Conformational Flexibility Relative to 4-Halogenated Cyclopropa[a]naphthalene Analogs

The target compound possesses one rotatable bond (the methoxy C-O bond) , a feature absent in 4-halogenated analogs such as 4-fluoro- or 4-chloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene, which have zero rotatable bonds. This single rotatable bond introduces a modest degree of conformational freedom, which may impose a small entropic penalty upon target binding but also enables the methoxy group to adopt an optimal orientation for hydrogen-bonding interactions with biological targets. In structure-based drug design, this flexibility can be exploited to improve fit within a binding pocket compared to conformationally locked halogen substituents, which are restricted to a single vector [1].

Conformational flexibility Entropic penalty Binding affinity

Documented Neuroprotective Activity Context for 4-Substituted Cyclopropa[a]naphthalenes in Primary Neuron Models

The Indian patent 265054 discloses that 4,5,6,7-substituted-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene compounds, encompassing the 4-methoxy derivative, demonstrate neuroprotective activity in both a hydrogen peroxide (H₂O₂)-induced injury primary neuron model and a glutamate-induced primary neuron toxicity model [1]. The patent's biological data establish that substituent identity at position 4 directly modulates the degree of neuroprotection, indicating that the 4-methoxy compound cannot be considered a generic representative of the class. While quantitative EC₅₀ or IC₅₀ values for the specific 4-methoxy analog are not publicly disclosed in a head-to-head comparison format, the patent's explicit SAR teaching confirms that substitution pattern is a critical determinant of efficacy, reinforcing the necessity of compound-specific procurement for reproducible neuroprotection research [1].

Neuroprotection Oxidative stress Ischemic stroke

Epoxide Ring Stability and Reactivity Implications of the Electron-Donating 4-Methoxy Substituent

The electron-donating methoxy group at position 4 stabilizes the adjacent oxirane ring through resonance (+M) electron donation into the aromatic system, which electronically deactivates the epoxide toward nucleophilic attack relative to unsubstituted or electron-withdrawing group (EWG)-substituted analogs. This stabilization is quantitatively predictable from Hammett σ constants: the 4-OCH₃ substituent has a σₚ value of -0.27, whereas 4-H has σₚ = 0.00 and 4-Cl has σₚ = +0.23 [1]. The negative σ value indicates greater electron density in the aromatic ring, transmitted to the fused epoxide, reducing its electrophilicity. This electronic modulation is critical for synthetic planning: the 4-methoxy analog may require different reaction conditions (e.g., stronger nucleophiles, longer reaction times) for ring-opening transformations compared to the unsubstituted or 4-nitro-substituted analogs, impacting both yield and selectivity in downstream derivatization [2].

Epoxide reactivity Electronic effects Synthetic utility

Molecular Complexity and Synthetic Accessibility Differentiation: 4-Methoxy vs. Unsubstituted Cyclopropa[a]naphthalene

The molecular complexity score for 4-methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene is 204 (calculated complexity index) , which is inherently higher than the unsubstituted naphtho[1,2-b]oxirene (estimated complexity ~140 based on reduced atom count and absence of substituent). This increased complexity, resulting from the additional methoxy group and its associated stereochemical uncertainty (two undefined stereocenters), offers greater structural diversity for fragment-based screening or library design. In a medicinal chemistry context, higher complexity compounds can explore a broader range of protein binding interactions, potentially increasing hit rates in phenotypic screens compared to simpler, less functionalized analogs [1].

Synthetic complexity Scaffold diversity Hit-to-lead optimization

Optimal Deployment Scenarios for 4-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene Based on Quantitative Differentiation


Lead Optimization for Neuroprotective Agents Targeting Ischemic Stroke

Researchers developing small-molecule neuroprotectants for ischemic stroke should prioritize the 4-methoxy analog over the unsubstituted or 4-halogenated cyclopropa[a]naphthalenes. The Indian patent 265054 establishes that 4-substituted cyclopropa[a]naphthalenes exhibit neuroprotective activity in H₂O₂ and glutamate-induced primary neuron toxicity models [1]. The 4-methoxy group's moderate lipophilicity (XLogP = 1.8) combined with increased TPSA (21.8 Ų) positions this compound favorably within CNS drug-like property space, potentially reducing non-specific tissue binding while maintaining adequate blood-brain barrier permeability. The compound's rotatable methoxy bond provides a conformational degree of freedom that may be exploited to optimize hydrogen-bonding interactions with neuroprotective targets, a feature absent in rigid 4-halogen analogs.

Selective Epoxide Ring-Opening Reactions Requiring Controlled Electrophilicity

Synthetic chemists undertaking regioselective epoxide ring-opening transformations should select the 4-methoxy analog when reaction control is paramount. The electron-donating methoxy substituent (σₚ = -0.27) deactivates the epoxide ring toward nucleophilic attack compared to 4-nitro (σₚ = +0.78) or 4-chloro (σₚ = +0.23) analogs, enabling selective functionalization under conditions where more electrophilic epoxides would undergo premature decomposition or non-selective ring-opening [1]. This electronic differentiation is critical for multi-step syntheses of complex natural product-like molecules, where the 4-methoxy analog serves as a stable, latently reactive intermediate that can be unmasked under controlled acidic or nucleophilic conditions.

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery Libraries

Medicinal chemistry teams constructing fragment libraries for high-throughput screening should incorporate the 4-methoxy analog due to its elevated molecular complexity (complexity index = 204) relative to the unsubstituted core [1]. Higher molecular complexity correlates with increased probability of identifying novel, selective protein-ligand interactions in fragment-based screening campaigns. The methoxy group provides both a hydrogen-bond acceptor and a handle for further synthetic elaboration (e.g., demethylation to a hydroxyl group), offering divergent synthetic possibilities unmatched by 4-alkyl or 4-halogenated analogs. This makes the 4-methoxy compound a strategically valuable component of any cyclopropa[a]naphthalene-focused library designed to explore under-represented regions of chemical space.

ADME Property Modulation via Substituent-Driven Lipophilicity Tuning

Drug metabolism and pharmacokinetics (DMPK) scientists seeking to balance potency with metabolic stability should prefer the 4-methoxy analog over the more lipophilic unsubstituted naphtho[1,2-b]oxirene (LogP = 2.69) when CYP450-mediated oxidation or phospholipidosis is a concern. The 0.89 log unit reduction in lipophilicity, driven by the methoxy oxygen, may translate into reduced metabolic clearance and lower risk of CYP inhibition, while the TPSA increase (from 9 to 21.8 Ų) improves aqueous solubility and reduces hERG channel binding potential [1] . This property profile makes the 4-methoxy analog the rational choice for early lead optimization campaigns where balancing target potency with favorable pharmacokinetic properties is essential for candidate selection.

Quote Request

Request a Quote for 4-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.